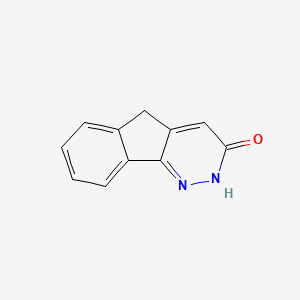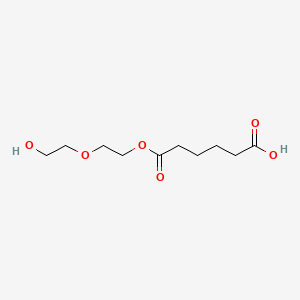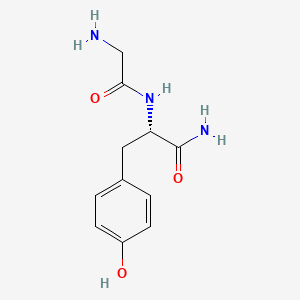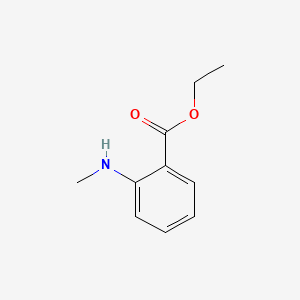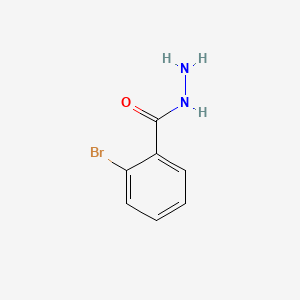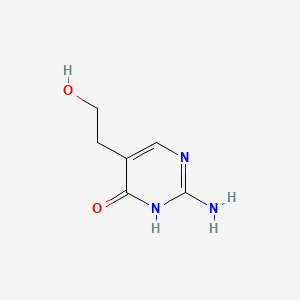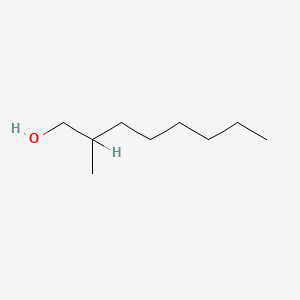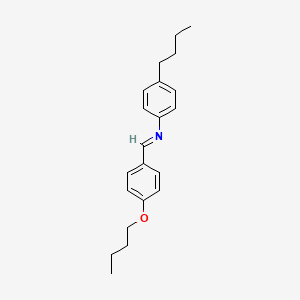
p-Butoxybenzylidene p-butylaniline
Overview
Description
p-Butoxybenzylidene p-butylaniline is a chemical compound with the molecular formula C₂₁H₂₇NO. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is particularly interesting due to its liquid crystalline properties, making it a subject of study in various scientific fields .
Mechanism of Action
Target of Action
p-Butoxybenzylidene p-butylaniline is a complex organic compound with the molecular formula C21H27NO
Mode of Action
It’s known that the compound exhibits different phases under varying conditions .
Result of Action
The ultrasonic velocity in the SG(SH), SB, SA, NC, NO and isotropic liquid phases of this compound has been measured as a function of temperature . A transition in the nematic phase seems to indicate the existence of an ordinary nematic and a cybotactic nematic phase .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The compound exhibits mesophase-mesophase and mesophase-isotropic transitions at temperatures which are accurate to within 0.1 °C in heating and cooling cycles .
Preparation Methods
The synthesis of p-Butoxybenzylidene p-butylaniline involves the condensation reaction between p-butoxyaniline and p-butoxybenzaldehyde. The reaction is typically carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Synthetic Route:
- Dissolve p-butoxyaniline and p-butoxybenzaldehyde in ethanol.
- Heat the mixture under reflux for several hours.
- Allow the reaction mixture to cool and filter the precipitate.
- Purify the product by recrystallization from ethanol.
Chemical Reactions Analysis
p-Butoxybenzylidene p-butylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine and alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Electrophilic reagents for substitution reactions, such as halogens or nitro groups.
Major Products:
- Oxidation yields oxides.
- Reduction yields amines and alcohols.
- Substitution reactions yield various substituted aromatic compounds .
Scientific Research Applications
p-Butoxybenzylidene p-butylaniline has several applications in scientific research:
Liquid Crystals: It is used in the study of liquid crystalline phases and their transitions.
Material Science: Its unique properties are utilized in the development of new materials with specific optical and electronic characteristics.
Chemical Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors.
Pharmaceutical Research: It is studied for its potential biological activities and interactions with various biomolecules.
Comparison with Similar Compounds
p-Butoxybenzylidene p-butylaniline can be compared with other Schiff bases, such as:
p-Methoxybenzylidene p-butylaniline: Similar in structure but with a methoxy group instead of a butoxy group.
p-Ethoxybenzylidene p-butylaniline: Contains an ethoxy group instead of a butoxy group.
p-Butoxybenzylidene p-heptylaniline: Similar structure but with a longer alkyl chain.
Uniqueness:
Properties
IUPAC Name |
1-(4-butoxyphenyl)-N-(4-butylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-3-5-7-18-8-12-20(13-9-18)22-17-19-10-14-21(15-11-19)23-16-6-4-2/h8-15,17H,3-7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGDRAPRLSSSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29743-09-7 | |
| Record name | p-Butoxybenzylidene p-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



